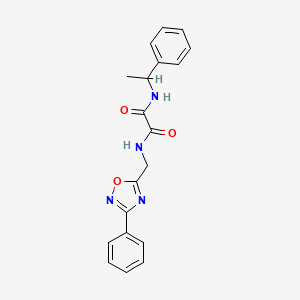
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as POPOP, is a fluorescent dye that is widely used in scientific research applications. It is a derivative of oxadiazole and oxalamide and is known for its high quantum yield and excellent photostability. POPOP has been used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Aplicaciones Científicas De Investigación
Antibacterial Agents
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N’-(1-phenylethyl)ethanediamide: has shown promising antibacterial properties. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics . This makes the compound a potential candidate for developing new antibacterial drugs, particularly in the fight against antibiotic-resistant bacteria.
Antifungal Applications
The compound also demonstrates antifungal properties. Studies have shown that 1,2,4-oxadiazole derivatives can inhibit the growth of various fungal pathogens . This application is particularly important in agriculture, where fungal infections can devastate crops. The compound could be used to develop new fungicides that are more effective and environmentally friendly.
Anticancer Research
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N’-(1-phenylethyl)ethanediamide: has potential applications in anticancer research. Oxadiazole derivatives have been studied for their ability to inhibit the growth of cancer cells . The compound’s unique structure allows it to interact with specific cellular targets, making it a promising candidate for developing new anticancer therapies.
Antiviral Agents
The compound has been explored for its antiviral properties. Research has shown that 1,2,4-oxadiazole derivatives can inhibit the replication of certain viruses . This makes the compound a potential candidate for developing antiviral drugs, which are crucial in managing viral infections, including emerging viral diseases.
Agricultural Pesticides
In agriculture, N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N’-(1-phenylethyl)ethanediamide can be used as a pesticide. The compound’s ability to act against a broad spectrum of pests, including nematodes and insects, makes it valuable for protecting crops . Its effectiveness and low toxicity profile are advantageous for sustainable agricultural practices.
Anti-inflammatory Agents
Research has indicated that 1,2,4-oxadiazole derivatives possess anti-inflammatory properties . This application is significant in the development of new treatments for inflammatory diseases, such as arthritis. The compound’s ability to modulate inflammatory pathways can lead to the creation of more effective and targeted anti-inflammatory drugs.
Propiedades
IUPAC Name |
N'-(1-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13(14-8-4-2-5-9-14)21-19(25)18(24)20-12-16-22-17(23-26-16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLHHBXVLROKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)
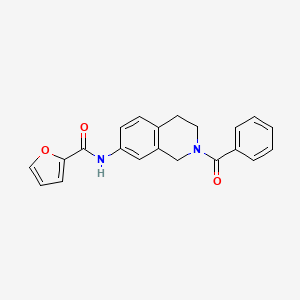
![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)
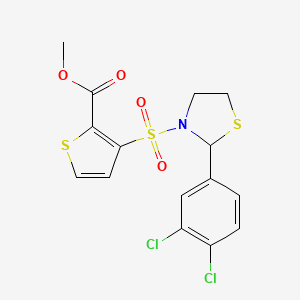
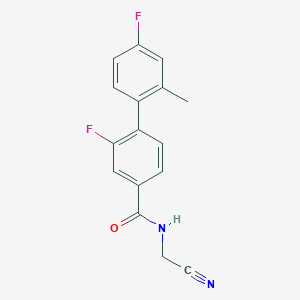
![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)
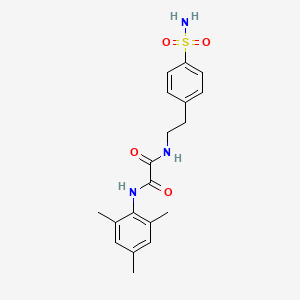
![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)
![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)
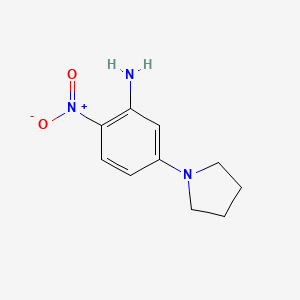
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2449586.png)
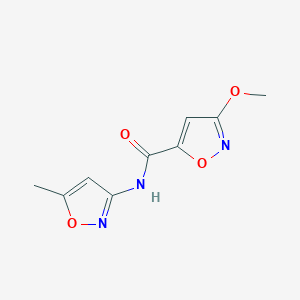
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)